molecular formula C12H16N2O2S B185397 N,N-diallyl-4-aminobenzenesulfonamide CAS No. 193891-96-2

N,N-diallyl-4-aminobenzenesulfonamide

Cat. No. B185397
M. Wt: 252.33 g/mol
InChI Key: AXARZLMYPYOPDX-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-aminobenzenesulfonamide (DAS) is a chemical compound that belongs to the class of compounds known as sulfonamides. It is a multi-functional compound with a wide range of applications in the fields of organic chemistry, pharmaceuticals, and biochemistry. In particular, DAS has been used as a reagent in the synthesis of various organic compounds, as a catalyst in the synthesis of pharmaceuticals, and as a biochemical biomarker in the study of metabolic pathways.

Scientific Research Applications

Synthesis and Chemical Properties

  • Direct Synthesis of Amino Derivatives : A study by Lu et al. (2015) demonstrated a strategy for the direct synthesis of amino-(N-alkyl)benzenesulfonamides, showing the potential for recognizing different types of amino groups in complex molecules (Lu, Ma, Qu, & Li, 2015).
  • Solubility and Solution Thermodynamics : Research by Asadi et al. (2020) measured the solubility of 4-aminobenzenesulfonamide in various solvent systems, providing insights into its thermodynamic properties (Asadi, Kodide, Kota, & Thati, 2020).

Pharmacological Applications

  • Anti-inflammatory Potential : Mahdi (2017) synthesized amino derivatives of mefenamic acid, including 4-aminobenzenesulfonamide, and evaluated their anti-inflammatory activity (Mahdi, 2017).

Spectroscopic Analysis

  • Structural and Spectroscopic Analysis : Alaşalvar et al. (2018) conducted a study on N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide, providing detailed insights into its molecular structure and spectroscopic properties (Alaşalvar, Öztürk, Abdel-Aziz, Gökce, El-Azab, El-Gendy, & Sert, 2018).

Antimicrobial and Antitumor Applications

  • Antimicrobial and Cytotoxic Activity : A study by Qandil et al. (2010) on 3-aminobenzenesulfonamide derivatives revealed their antimicrobial and cytotoxic activities, particularly against candidal infections (Qandil, Hassan, & Al-Jeaidi, 2010).
  • Inhibitors of Tumor-associated Carbonic Anhydrases : Compain et al. (2013) synthesized new sulfonamide compounds, including derivatives of 4-aminobenzenesulfonamide, as potential inhibitors of metastatic tumor growth (Compain, 2013).

properties

IUPAC Name

4-amino-N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXARZLMYPYOPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366715
Record name N,N-diallyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diallyl-4-aminobenzenesulfonamide

CAS RN

193891-96-2
Record name N,N-diallyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Yrjölä, T Parkkari, D Navia-Paldanius… - European journal of …, 2016 - Elsevier
To date, many known G protein-coupled receptor 55 (GPR55) ligands are those identified among the cannabinoids. In order to further study the function of GPR55, new potent and …
Number of citations: 23 www.sciencedirect.com

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